3-(5-Hydroxypyridin-3-yl)propanoic acid
Overview
Description
3-(5-Hydroxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a propanoic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives.
Propanoic Acid Substitution: The propanoic acid group is introduced at the 3-position through a substitution reaction, which may involve the use of reagents like acetic anhydride or propionic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group or the propanoic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Acetic anhydride, propionic anhydride, or other acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction may produce pyridine alcohols.
Scientific Research Applications
3-(5-Hydroxypyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxypyridin-3-yl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
3-(5-Chloropyridin-3-yl)propanoic acid: Contains a chlorine atom at the 5-position instead of a hydroxyl group.
3-(5-Nitropyridin-3-yl)propanoic acid: Features a nitro group at the 5-position.
Uniqueness
3-(5-Hydroxypyridin-3-yl)propanoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds with different substituents at the 5-position.
Properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h3-5,10H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTJRBKRPQDGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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